3-Methyl-6-oxopiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11)3-2-5(9)8-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCFPPPPCGXLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517180-89-0 | |
| Record name | 3-methyl-6-oxopiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Methyl-6-oxopiperidine-3-carboxylic acid (also referred to as 3-Methyl-6-oxopiperidine carboxylic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure
The molecular formula for this compound is . Its structure features a piperidine ring with a keto group and a carboxylic acid substituent, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Similar compounds have been noted for their ability to modulate biochemical pathways involved in inflammation, cancer, and infectious diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic processes.
- Receptor Interaction: It can bind to certain receptors, influencing cellular signaling pathways.
- Gene Expression Modulation: Changes in gene expression can result from its binding interactions, affecting protein synthesis critical for cell function.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Methyl Derivative A | <0.008 | MSSA (Methicillin-Sensitive Staphylococcus aureus) |
| 3-Methyl Derivative B | 0.125 | MRSA (Methicillin-Resistant Staphylococcus aureus) |
| 3-Methyl Derivative C | 4 | E. coli (Escherichia coli) |
These results indicate that certain derivatives are significantly more potent than standard antibiotics against resistant strains.
Anti-Tuberculosis Activity
In a study focusing on Mycobacterium tuberculosis (M. tuberculosis), derivatives of the compound showed promising results:
Table 2: Anti-Tuberculosis Activity
| Compound | MIC (µg/mL) | Strain |
|---|---|---|
| Compound X | 0.125 | M. tuberculosis H37Rv |
| Compound Y | 1 | MDR-MTB Clinical Isolate |
The most active compound demonstrated an MIC comparable to established fluoroquinolones, suggesting potential for further development as an anti-tuberculosis agent.
Case Studies
-
Study on Antimicrobial Efficacy
A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure significantly enhanced lipophilicity and antibacterial activity, particularly against resistant strains such as MRSA. -
Evaluation in Animal Models
In vivo studies were conducted to assess the therapeutic efficacy and safety profile of selected derivatives. Results indicated that lower doses provided therapeutic benefits with minimal toxicity, while higher doses led to adverse effects, emphasizing the importance of dosage optimization.
Scientific Research Applications
Organic Synthesis
3-Methyl-6-oxopiperidine-3-carboxylic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:
- Oxidation: To introduce additional functional groups.
- Reduction: To convert the oxo group to a hydroxyl group.
- Substitution: The carboxylic acid can be modified to yield derivatives with diverse functionalities.
These reactions enable the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: Similar piperidine derivatives have shown effectiveness against various bacterial strains, indicating potential for 3-methyl-6-oxopiperidine derivatives to act against infections.
- Anti-inflammatory Effects: Research on related compounds has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.
Research indicates that this compound interacts with specific molecular targets, influencing cellular processes such as:
- Signal Transduction: Modulating pathways that affect cell communication.
- Metabolic Pathways: Influencing metabolic processes through enzyme interactions.
Comparative Analysis of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-(2-Methoxyethyl)-piperidine-3-carboxylic acid | Antimicrobial | |
| 1-(2-Methoxyethyl)-6-hydroxypiperidine-3-carboxylic acid | Anti-inflammatory | |
| 1-(2-Methoxyethyl)-6-oxopiperidine-4-carboxylic acid | Anticancer | |
| This compound | Potential Antimicrobial/Anti-inflammatory | Ongoing Studies |
Case Study 1: Antimicrobial Activity
A study on piperidine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 3-methyl-6-oxopiperidine derivatives may also exhibit similar properties, warranting further exploration into their efficacy as antimicrobial agents.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of piperidine derivatives. Results indicated that these compounds could effectively inhibit pro-inflammatory cytokines in cellular models, highlighting the therapeutic potential of 3-methyl-6-oxopiperidine for inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues of Piperidine and Pyrrolidine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Preparation Methods
Synthetic Routes and Key Intermediates
1.1 General Synthetic Strategy
The preparation of 3-methyl-6-oxopiperidine-3-carboxylic acid typically involves multi-step synthetic sequences starting from substituted malonate derivatives or glycine esters. The core strategy involves:
- Formation of substituted piperidone or piperidine lactams,
- Functional group transformations including esterification, alkylation, and ring closure,
- Final hydrolysis or acidification to yield the free carboxylic acid.
This approach is supported by the synthesis of related compounds such as 3-ethyl-2-oxopiperidine-3-carboxylic acid and N-benzyl-3-oxopiperidine derivatives, which share mechanistic similarities with the target compound.
Detailed Preparation Methods
2.1 Preparation from Diethyl Ethylmalonate
A notable method begins with diethyl ethylmalonate as the starting material. The process involves:
- Stepwise conversion to 3-ethyl-2-oxopiperidine-3-carboxylic acid,
- Deprotonation of piperidone intermediates using n-butyllithium,
- Alkylation with haloalkyl ethers to form lactams,
- Ester transformations using modified Masamune procedures to introduce β-keto ester groups,
- Subsequent functionalization with acid chlorides and azides to yield diazo derivatives,
- Final hydrolysis with lithium hydroxide to afford the carboxylic acid.
This sequence achieves high yields (70-91%) and purity, with careful control of reaction conditions such as temperature (0-105 °C) and stoichiometry.
2.2 Preparation via N-Benzylglycine Ethyl Ester Intermediates
Another industrially relevant method involves:
- Reacting N-benzylglycine ethyl ester with 4-halogenated ethyl butyrate in the presence of alkali (sodium carbonate or potassium carbonate),
- Refluxing in methanol or toluene to form intermediates,
- Treatment with sodium methoxide or sodium tert-butoxide to induce ring closure and formation of the piperidine ring,
- Acidification to precipitate the crude product,
- Purification by crystallization after pH adjustments.
This method yields the ethyl ester hydrochloride salt of N-benzyl-3-oxopiperidine-4-carboxylic acid with high purity (>99.5% by HPLC) and overall yields exceeding 90%, demonstrating suitability for scale-up and industrial production.
Comparative Analysis of Preparation Methods
Research Findings and Characterization Data
Spectroscopic Characterization : IR spectra typically show characteristic carbonyl stretches near 1710-1732 cm⁻¹, confirming ketone and carboxylic acid functionalities. Proton NMR reveals multiplets corresponding to methylene and methyl groups on the piperidine ring, with coupling constants supporting stereochemistry.
Purification Techniques : Flash chromatography on silica gel and crystallization after pH adjustment are effective for isolating pure compounds. The use of acid-base extraction cycles enhances purity and yield.
Reaction Optimization : Use of catalytic amounts of phase transfer catalysts (e.g., t-butyl ammonium iodide) improves alkylation efficiency. Modified Masamune esterification protocols facilitate conversion of esters with high selectivity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | n-Butyllithium, 2-iodoethyl benzyl ether | 70 | Formation of lactam intermediate |
| 2 | Esterification | Modified Masamune procedure, MeOH, p-TsOH | 82-99 | β-Keto ester formation |
| 3 | Diazo Transfer | Et3N, mesyl azide, CH3CN, 0 °C | 89 | Diazo compound synthesis |
| 4 | Hydrolysis | LiOH, THF/H2O, acidification | 91 | Final acid formation |
| 5 | Alkylation & Ring Closure | Sodium carbonate, ethyl 4-bromobutyrate | 96-99 | Intermediate preparation |
| 6 | Acidification & Crystallization | HCl, pH adjustment, filtration | 93 | High purity product isolation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3-methyl-6-oxopiperidine-3-carboxylic acid, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : Cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) are effective for synthesizing structurally similar piperidine derivatives . Key optimizations include controlling reaction temperature (70–80°C) and using anhydrous solvents to prevent hydrolysis. Purification via recrystallization or column chromatography can isolate the target compound from byproducts like uncyclized intermediates .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration for crystalline derivatives . Reverse-phase HPLC with UV detection (λ = 210–260 nm) ensures purity (>95%) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility: soluble in polar aprotic solvents (DMSO, DMF) at neutral pH and in basic aqueous solutions (e.g., NaHCO₃). Stability studies should include accelerated degradation tests (40–60°C, 75% humidity) monitored via HPLC to assess hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks or IR absorption bands) be systematically investigated during synthesis?
- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Use deuterated solvents for NMR to exclude solvent artifacts. Compare experimental IR spectra with computational predictions (DFT) to identify unexpected vibrational modes. Cross-validate with alternative techniques like 2D-COSY NMR or LC-MS/MS fragmentation patterns .
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity or biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and reaction pathways, while molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets like enzymes. For example, piperidine derivatives have shown affinity for kinase domains, suggesting potential use in inhibition studies .
Q. How can in vivo metabolic pathways of this compound be traced, and what analytical workflows are recommended for metabolite identification?
- Methodological Answer : Radiolabeling (¹⁴C/³H) combined with LC-MS/MS enables tracking of metabolic products. Use hepatocyte incubation assays to identify phase I/II metabolites. High-resolution mass spectrometers (Orbitrap) with data-dependent acquisition (DDA) provide structural insights for unknown metabolites .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines for carboxylic acids: use nitrile gloves, fume hoods, and eye protection. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Neutralize waste with 10% NaOH before disposal via certified hazardous waste services .
Applications in Mechanistic Studies
Q. How can this compound be applied in studying enzyme inhibition mechanisms, particularly for proteases or oxidoreductases?
- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten analysis) measure inhibition constants (Kᵢ) using fluorogenic substrates. Crystallize enzyme-inhibitor complexes for X-ray diffraction to map binding interactions. For example, piperidine scaffolds are known to bind allosteric sites in HIV-1 protease .
Data Analysis and Reproducibility
Q. What statistical approaches resolve contradictions in bioactivity data across independent studies (e.g., IC₅₀ variability)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
